4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole
CAS No.:
Cat. No.: VC20472173
Molecular Formula: C15H18BNO3
Molecular Weight: 271.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BNO3 |
|---|---|
| Molecular Weight | 271.12 g/mol |
| IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3 |
| Standard InChI Key | DTILHVPEWGXXCZ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CON=C3 |
Introduction
Structural Characteristics
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.12 g/mol | |
| LogP (octanol-water) | ~3.69 (predicted) | |
| Solubility | Moderately soluble in DMSO | |
| Boiling Point | Not reported |
The boronate ester’s lipophilicity (LogP ≈ 3.69) suggests moderate membrane permeability, while its stability in aprotic solvents facilitates storage and handling.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole typically involves a multi-step sequence:
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Isoxazole Formation: Cyclocondensation of hydroxylamine with a diketone precursor yields the isoxazole core.
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Borylation: Suzuki-Miyaura coupling or direct borylation introduces the dioxaborolane group. For example, reacting 4-phenylisoxazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) achieves selective boronylation at the para position.
Industrial-scale production employs continuous flow reactors to optimize temperature control and reaction efficiency, minimizing byproduct formation. Automated purification systems, such as flash chromatography or crystallization, ensure high purity (>95%) for pharmaceutical intermediates.
Analytical Characterization
Quality control relies on:
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Nuclear Magnetic Resonance (NMR): ¹¹B NMR shows a characteristic peak near 30 ppm, confirming boronate ester formation.
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High-Resolution Mass Spectrometry (HRMS): Matches the theoretical mass (271.12 g/mol) within 5 ppm error.
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HPLC: Purity assessment using C18 columns with UV detection at 254 nm.
Chemical Reactivity and Mechanisms
Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki-Miyaura cross-couplings, a cornerstone of C–C bond formation. Under palladium catalysis (e.g., Pd(PPh₃)₄), the compound reacts with aryl halides to form biaryl structures, critical in drug discovery. Kinetic studies indicate reaction rates depend on solvent polarity (optimal in THF/H₂O mixtures) and catalyst loading (0.5–2 mol%).
Mechanistic Overview:
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Oxidative Addition: Pd⁰ inserts into the aryl halide bond.
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Transmetallation: Boronate transfers the aryl group to Pd.
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Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst.
Functional Group Compatibility
The isoxazole ring exhibits orthogonal reactivity:
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Electrophilic Substitution: Nitration or sulfonation occurs at the 5-position due to electron-deficient aromatic character.
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Nucleophilic Additions: Grignard reagents attack the oxygen atom, yielding substituted oxazoles.
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors and antiviral agents. For example, its boronate group facilitates late-stage diversification in candidate drugs, reducing synthetic steps. Preclinical studies note that isoxazole derivatives exhibit anti-inflammatory activity via COX-2 inhibition, though specific data for this compound remain proprietary.
Materials Science
In organic electronics, the compound’s planar structure enhances charge transport in organic light-emitting diodes (OLEDs). Thin films deposited via chemical vapor deposition (CVD) show luminescence quantum yields of ~15%.
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